molecular formula C13H13NO B8483242 1-(quinolin-3-yl)butan-1-one

1-(quinolin-3-yl)butan-1-one

Cat. No.: B8483242
M. Wt: 199.25 g/mol
InChI Key: VZTQSYSHWZQRHA-UHFFFAOYSA-N
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Description

1-(quinolin-3-yl)butan-1-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound features a quinoline ring attached to a butanone moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinolin-3-yl)butan-1-one typically involves the condensation of quinoline derivatives with butanone precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. This method provides a straightforward route to quinoline derivatives, including this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(quinolin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

1-(quinolin-3-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(quinolin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(quinolin-3-yl)butan-1-one is unique due to its specific structure, which combines the quinoline ring with a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-quinolin-3-ylbutan-1-one

InChI

InChI=1S/C13H13NO/c1-2-5-13(15)11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3

InChI Key

VZTQSYSHWZQRHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry 3-necked flask under argon at -50° C., n-butyl lithium (0.0025 M, 0.021 ml) was added to 150 ml diethylether. Then 4.16 grams 3-bromoquinoline in 2 ml THF was added dropwise while stirring and maintaining the temperature at -60° C. to -55° C. The solution was stirred for 30 minutes, and 2.3 grams N-methyl-N-methoxybutyramide were then added dropwise at -50° C. and the solution was stirred an additional 30 minutes. The solution was then allowed to warm to 0° C. and stirred for one hour. The reaction was quenched with a saturated solution of ammonium chloride and the THF layer separated, washed with brine, separated, and dried over magnesium sulfate. Filtration through diatomaceous earth, followed by concentration and subsequent thin layer chromatography (35% ethylacetate/65% CH2Cl2) gave a total yield of 2.03 g (51%) of the title compound.
Quantity
0.021 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

In a dry 3-necked flask under argon at -50° C., n-butyl lithium (0.0025 M, 0.021 ml) was added to 150 ml diethylether. Then 4.16 grams 3-bromoquinoline in 2 ml THF was added dropwise while stirring and maintaining the temperature at -60° C. to -55° C. The solution was stirred for 30 minutes, and 2.3 grams N-methyl-methoxybutyramide were then added dropwise at -50° C. and the solution was stirred an additional 30 minutes. The solution was then allowed to warm to 0° C. and stirred for one hour. The reaction was quenched with a saturated solution of ammonium chloride and the THF layer separated, washed with brine, separated, and dried over magnesium sulfate. Filtration through diatomaceous earth, followed by concentration and subsequent thin layer chromatography (35% ethylacetate/65% CH2Cl2) gave a total yield of 2.03 g (51%) of the title compound.
Quantity
0.021 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
N-methyl-methoxybutyramide
Quantity
2.3 g
Type
reactant
Reaction Step Three
Yield
51%

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